molecular formula C16H17NO B1612355 2-Benzyl-5-methoxyisoindoline CAS No. 127168-89-2

2-Benzyl-5-methoxyisoindoline

Cat. No.: B1612355
CAS No.: 127168-89-2
M. Wt: 239.31 g/mol
InChI Key: IXVDZZDUTXTHTM-UHFFFAOYSA-N
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Description

2-Benzyl-5-methoxyisoindoline is a heterocyclic compound with the molecular formula C16H17NO It is a derivative of isoindoline, characterized by the presence of a benzyl group at the second position and a methoxy group at the fifth position

Biochemical Analysis

Biochemical Properties

2-Benzyl-5-methoxyisoindoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its inhibitory activities against acetylcholinesterase, an enzyme involved in the breakdown of acetylcholineAdditionally, it has shown potential as an antidepressant, anxiolytic, and anticancer agent .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of leukemia and mammary tumor cells, indicating its potential as an antitumor agent. Furthermore, it may modulate cell signaling pathways involved in cell growth and apoptosis, thereby influencing cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2-8°C) and exhibits consistent biochemical activity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has shown potential therapeutic effects, such as antidepressant and anxiolytic properties . At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity in certain cell lines. Therefore, determining the optimal dosage is crucial for its safe and effective use in medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is essential for optimizing its use in therapeutic applications and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within different cellular compartments can influence its activity and function

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-methoxyisoindoline typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of benzylamine with 5-methoxyphthalic anhydride, followed by cyclization to form the isoindoline ring. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final cyclization. Solventless conditions and green chemistry principles are often employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-methoxyisoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and acids are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized isoindoline derivatives .

Scientific Research Applications

2-Benzyl-5-methoxyisoindoline has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting neurological and psychiatric disorders.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

    Isoindoline: The parent compound, lacking the benzyl and methoxy groups.

    5-Methoxyisoindoline: Similar structure but without the benzyl group.

    2-Benzylisoindoline: Lacks the methoxy group.

Uniqueness: 2-Benzyl-5-methoxyisoindoline is unique due to the combined presence of both benzyl and methoxy groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

2-benzyl-5-methoxy-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-16-8-7-14-11-17(12-15(14)9-16)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVDZZDUTXTHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569459
Record name 2-Benzyl-5-methoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-89-2
Record name 2,3-Dihydro-5-methoxy-2-(phenylmethyl)-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127168-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-5-methoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine in a round bottom flask 1,2-Bis-bromomethyl-4-methoxy-benzene (1.0 g, 3.40 mmol), Benzyltriethylammonium chloride (73.5 mg, 3.2 mmol), 50% NaOH (aq)/Toluene (3.0 mL/14 mL), and then dropwise addition of Benzylamine (0.37 mL, 3.39 mmol). Stir the reaction at room temperature for 3 hours, and then add to Ethyl acetate, wash with water, brine, and dry over Na2SO4. After concentrating under reduced pressure, the add the mixture to a 10 g SCX column, wash with MeOH, and elute with 1N NH3-MeOH. Flash chromatograph using 3:1 Hexanes:Ethyl acetate to afford 580.0 mg, 2.42 mmol (71% yield) of the title compound as a brown oil: 1H NMR (500 MHz, CDCl3); 3.7 (3H, s), 3.9-4.0 (6H, m), 6.7-6.8 (2H, m), 7.1 (1H, d), 7.3-7.5 (5H, m); MS m/z 238 (M).
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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3 mL
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reactant
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0.37 mL
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73.5 mg
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catalyst
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Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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